2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide
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Description
2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine moiety, which is further connected to a benzamide group with two fluorine atoms at the 2 and 4 positions on the benzene ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide.
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms . For instance, some compounds inhibit enzymes, while others act as antagonists or modulators of receptors . It’s possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect a wide range of pathways . These compounds can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . It’s possible that this compound may have a similar broad-spectrum effect on biochemical pathways.
Pharmacokinetics
A similar compound was found to have high oral bioavailability in preclinical species and low plasma protein binding , suggesting that this compound might have similar pharmacokinetic properties.
Result of Action
Similar compounds have been found to have various biological activities , suggesting that this compound might have similar effects.
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds . These factors can include pH, temperature, presence of other compounds, and more. Therefore, it’s likely that similar factors could influence the action of this compound.
Preparation Methods
The synthesis of 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting appropriate amines with carbonitriles under electrophilic activation conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleoph
Properties
IUPAC Name |
2,4-difluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O/c16-10-3-4-12(13(17)7-10)14(22)20-11-8-18-15(19-9-11)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOVNCYLSGAOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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